

Solubility of 2,4-Dibromo-1-chlorobenzene in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dibromo-1-chlorobenzene

Cat. No.: B1315653

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **2,4-Dibromo-1-chlorobenzene** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **2,4-dibromo-1-chlorobenzene** in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the qualitative solubility profile based on the behavior of structurally similar halogenated benzenes. Furthermore, it outlines a detailed, generalized experimental protocol for the quantitative determination of the solubility of **2,4-dibromo-1-chlorobenzene**, which can be adapted by researchers to generate precise solubility data. This guide is intended to be a valuable resource for scientists and professionals working with this compound in chemical synthesis, formulation development, and other research applications.

Introduction

2,4-Dibromo-1-chlorobenzene (CAS No: 29604-75-9) is a halogenated aromatic compound with a molecular formula of $C_6H_3Br_2Cl$ and a molecular weight of 270.35 g/mol. Its structure, featuring two bromine atoms and one chlorine atom on a benzene ring, renders it a nonpolar to weakly polar molecule. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, as a starting material or intermediate, and for its purification.

and formulation. The principle of "like dissolves like" suggests that **2,4-dibromo-1-chlorobenzene** will exhibit greater solubility in nonpolar or weakly polar organic solvents compared to highly polar solvents like water.

Physicochemical Properties

A summary of the key physicochemical properties of **2,4-dibromo-1-chlorobenzene** is presented in the table below.

Property	Value
Molecular Formula	C ₆ H ₃ Br ₂ Cl
Molecular Weight	270.35 g/mol
Appearance	Off-white to yellow solid
Melting Point	27 °C
Boiling Point	~258 °C (rough estimate)
Water Solubility	Insoluble (7.6 x 10 ⁻³ g/L at 25 °C, calculated) ^[1]

Qualitative Solubility Profile

While specific quantitative solubility data for **2,4-dibromo-1-chlorobenzene** in organic solvents is not readily available in the literature, a qualitative assessment can be made based on the properties of structurally analogous compounds.

For instance, the related compound 1,4-dibromobenzene is reported to be freely soluble in hot ethanol, acetone, ether, and hot benzene, and soluble in ethanol and benzene at room temperature.^[2] Another similar compound, 1-bromo-2-chloro-benzene, is described as being soluble in a range of organic solvents including ether, dichloromethane, and chloroform.^[3]

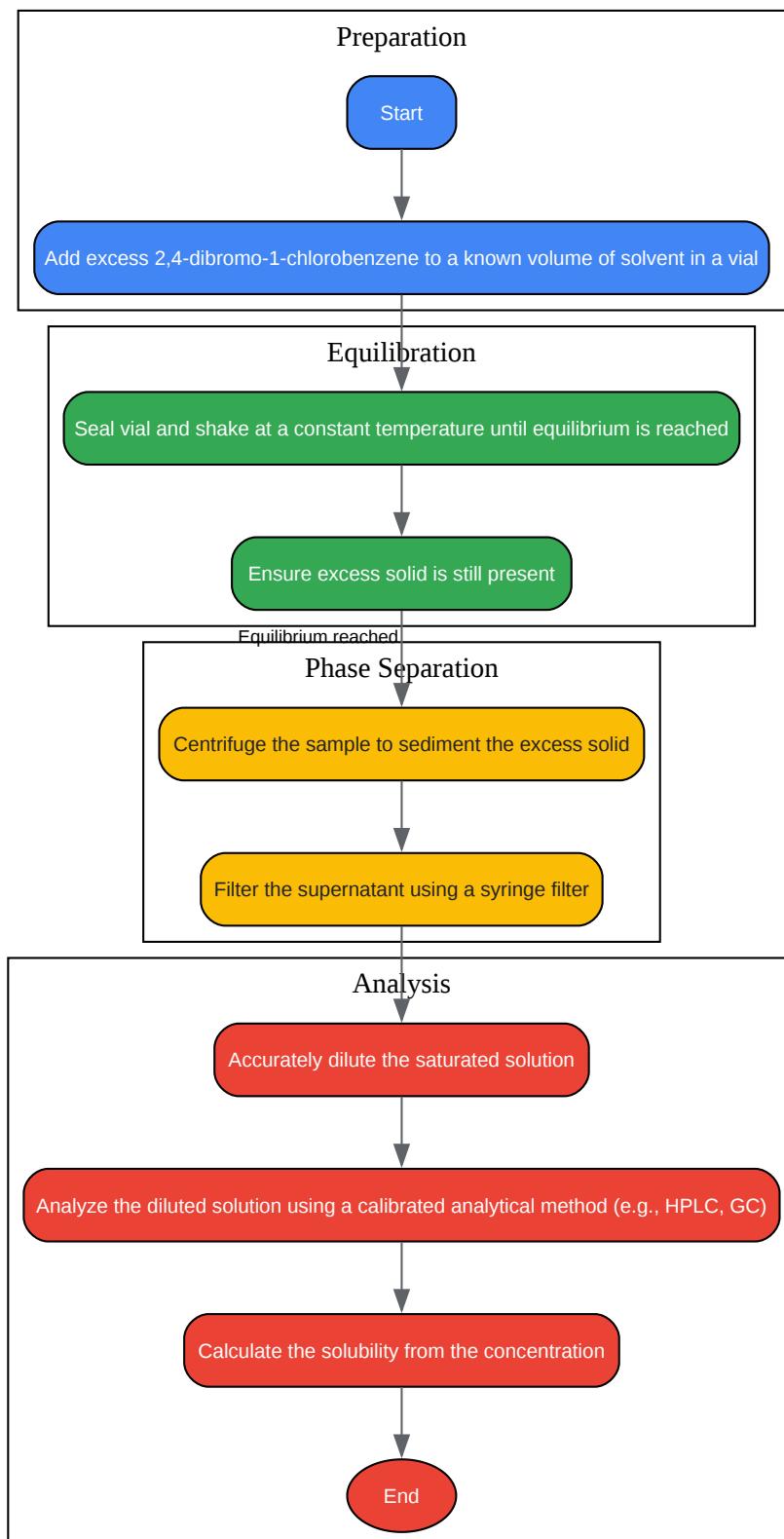
Based on these observations and the nonpolar nature of the molecule, **2,4-dibromo-1-chlorobenzene** is expected to be soluble in a variety of common organic solvents. A suggested approach for experimental determination of its solubility includes solvents such as dimethyl sulfoxide (DMSO) and ethanol.^[4] Recrystallization of **2,4-dibromo-1-chlorobenzene** from

ethanol has been mentioned as a purification technique, which indicates a significant difference in its solubility in ethanol at different temperatures.[4]

The following table summarizes the expected qualitative solubility of **2,4-dibromo-1-chlorobenzene** in a range of organic solvents. This table is intended as a guideline for researchers, and experimental verification is highly recommended.

Solvent	Polarity	Expected Solubility
Hexane	Nonpolar	High
Toluene	Nonpolar	High
Diethyl Ether	Weakly Polar	High
Chloroform	Weakly Polar	High
Dichloromethane	Weakly Polar	High
Ethyl Acetate	Moderately Polar	Moderate to High
Acetone	Polar Aprotic	Moderate
Ethanol	Polar Protic	Moderate
Methanol	Polar Protic	Low to Moderate
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Moderate
Water	Highly Polar	Very Low/Insoluble

Experimental Protocol for Solubility Determination


The following section details a generalized experimental workflow for the quantitative determination of the solubility of **2,4-dibromo-1-chlorobenzene** in an organic solvent of interest. The shake-flask method followed by a suitable analytical technique is a widely accepted approach.

Materials and Equipment

- **2,4-Dibromo-1-chlorobenzene** (high purity)

- Selected organic solvents (analytical grade)
- Analytical balance
- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, UV-Vis Spectrophotometer, or Gas Chromatography (GC))

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **2,4-dibromo-1-chlorobenzene**.

Step-by-Step Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **2,4-dibromo-1-chlorobenzene** to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature.
 - Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but this should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Phase Separation:
 - Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
 - To ensure complete removal of undissolved solids, centrifuge the vial at a moderate speed.
 - Carefully withdraw the supernatant (the saturated solution) using a syringe and immediately filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any fine solid particles.
- Quantification:

- Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- Analyze the diluted solution using a pre-calibrated analytical method such as HPLC, UV-Vis spectroscopy, or GC to determine the concentration of **2,4-dibromo-1-chlorobenzene**.
- A calibration curve should be prepared using standard solutions of **2,4-dibromo-1-chlorobenzene** of known concentrations.
- Calculation of Solubility:
 - Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
 - Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Conclusion

While quantitative solubility data for **2,4-dibromo-1-chlorobenzene** in organic solvents is scarce in the public domain, its chemical structure suggests good solubility in nonpolar and weakly polar solvents. This technical guide provides a qualitative solubility profile based on analogous compounds and a detailed, adaptable experimental protocol for its quantitative determination. The provided workflow and methodologies will enable researchers and drug development professionals to generate the precise solubility data required for their specific applications, thereby facilitating the effective use of **2,4-dibromo-1-chlorobenzene** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS # 29604-75-9, 2,4-Dibromo-1-chlorobenzene - chemBlink [www.chemblink.com]

- 2. 1,4-Dibromobenzene | 106-37-6 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2,4-Dibromo-1-chlorobenzene | 29604-75-9 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Solubility of 2,4-Dibromo-1-chlorobenzene in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315653#solubility-of-2-4-dibromo-1-chlorobenzene-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com